molecular formula C13H21N3 B14019668 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine CAS No. 1211534-45-0

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine

Cat. No.: B14019668
CAS No.: 1211534-45-0
M. Wt: 219.33 g/mol
InChI Key: AKBBGTQVIVPLKC-UHFFFAOYSA-N
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Description

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is a piperazine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a pyridinyl group, which is further modified with a tert-butyl group. The unique structure of this compound contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. This compound has been shown to bind to receptors such as α1B, 5-HT1A, and D2 . These interactions can modulate neurotransmitter activity, leading to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Venlafaxine: A piperazine derivative used as an antidepressant.

    Aripiprazole: A piperazine derivative used as an antipsychotic.

Uniqueness

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and modulate various neurotransmitter pathways sets it apart from other similar compounds .

Properties

CAS No.

1211534-45-0

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(5-tert-butylpyridin-2-yl)piperazine

InChI

InChI=1S/C13H21N3/c1-13(2,3)11-4-5-12(15-10-11)16-8-6-14-7-9-16/h4-5,10,14H,6-9H2,1-3H3

InChI Key

AKBBGTQVIVPLKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)N2CCNCC2

Origin of Product

United States

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